3-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
Beschreibung
3-Nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a thiazole ring bearing a 4-nitrophenylsulfonyl substituent. Its structure integrates two nitro groups (on the benzamide and sulfonylphenyl moieties), a sulfonyl bridge, and a thiazole heterocycle.
Eigenschaften
IUPAC Name |
3-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O7S2/c21-15(10-2-1-3-12(8-10)20(24)25)18-16-17-9-14(28-16)29(26,27)13-6-4-11(5-7-13)19(22)23/h1-9H,(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNJSHMOHVFNII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Approach 1: Pre-Coupling Nitration
Reagents :
- Benzoyl chloride (1.0 equiv)
- Nitrating mixture (HNO₃/H₂SO₄, 1:3 v/v)
Procedure :
Benzoyl chloride is added to the nitrating mixture at −10°C. After 2 hours, the solution is quenched in ice, yielding 3-nitrobenzoyl chloride (70–75%). This intermediate is unstable and must be used immediately.
Approach 2: Post-Coupling Nitration
Reagents :
- N-(Thiazol-2-yl)benzamide (1.0 equiv)
- Nitronium tetrafluoroborate (NO₂BF₄, 1.2 equiv) in acetonitrile
Procedure :
The benzamide derivative is treated with NO₂BF₄ at 25°C for 4 hours. This regioselective nitration avoids acidic conditions, preserving the thiazole ring’s integrity (yield: 65–70%).
Comparative Analysis :
| Parameter | Pre-Coupling Nitration | Post-Coupling Nitration |
|---|---|---|
| Yield | 70–75% | 65–70% |
| Regioselectivity | Moderate | High |
| Stability | Low (intermediate) | High |
| Conditions | Harsh (H₂SO₄) | Mild (MeCN) |
Amidation Coupling
The final step couples 3-nitrobenzoyl chloride with 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine. Modern coupling agents facilitate this transformation under mild conditions.
Reagents :
- 3-Nitrobenzoyl chloride (1.1 equiv)
- 5-((4-Nitrophenyl)sulfonyl)thiazol-2-amine (1.0 equiv)
- HATU (1.3 equiv), DIPEA (2.5 equiv) in DMF
Procedure :
The amine is dissolved in DMF, followed by sequential addition of DIPEA, HATU, and acyl chloride. After stirring at 25°C for 4 hours, the mixture is poured into ice-water. Filtration and purification via silica chromatography (DCM/methanol, 95:5) yield the title compound (80–85%).
Critical Factors :
- HATU enhances coupling efficiency by activating the carboxylic acid derivative.
- DIPEA scavenges protons, maintaining a basic environment conducive to amide bond formation.
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors are employed for thiazole formation and sulfonylation, while automated systems handle nitration and amidation.
Flow Reactor Parameters :
- Thiazole Synthesis : 100°C, 10-minute residence time, ethanol solvent.
- Sulfonylation : 25°C, 2-hour residence time, DCM solvent.
Yield Optimization :
- In-line IR monitoring ensures real-time reaction control.
- Catalyst recycling (e.g., Pd/C in hydrogenation steps) reduces waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or further nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Wirkmechanismus
The mechanism of action of 3-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro and sulfonyl groups are known to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. The thiazole ring can intercalate with DNA, potentially inhibiting replication and transcription processes . These interactions disrupt normal cellular functions, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Spectral Comparisons
The table below summarizes key structural and spectral differences between the target compound and related analogs:
Key Structural Differences and Implications
- Nitro Groups : The target compound contains two nitro groups, enhancing electron-withdrawing effects compared to analogs with single nitro (e.g., ) or halogen substituents (e.g., ). This may increase electrophilicity and binding affinity to biological targets .
- Sulfonyl Linkage: The 4-nitrophenylsulfonyl group in the target compound distinguishes it from analogs with simpler sulfonamides (e.g., ) or phenoxy substituents (e.g., ). Sulfonyl groups improve solubility but may reduce metabolic stability due to susceptibility to hydrolysis.
- Heterocyclic Core: Thiazole rings (as in the target) versus thiadiazole (e.g., ) or triazole (e.g., ) cores influence conformational flexibility and π-stacking interactions.
Physicochemical Properties
- Solubility: The sulfonyl group in the target compound likely improves aqueous solubility compared to non-sulfonylated analogs (e.g., ).
- Thermal Stability : Melting points for nitrobenzamides range widely (160–290°C ), but the target’s melting point is unreported.
Biologische Aktivität
3-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound has a molecular weight of 461.5 g/mol and features multiple functional groups that contribute to its biological activity. The presence of nitro and sulfonyl groups enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 461.5 g/mol |
| XLogP3-AA | 4.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 7 |
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by activating specific signaling pathways, particularly those involved in oxidative stress responses and cell cycle regulation.
Case Study:
In a study evaluating the cytotoxic effects on human cancer cell lines, the compound demonstrated an IC50 value of approximately 1.61 µg/mL against A-431 cells, indicating significant potential for further development as an anticancer agent .
Enzyme Inhibition
The compound acts as an inhibitor for several key enzymes involved in metabolic pathways. Its interaction with enzymes related to DNA replication has been documented, suggesting a mechanism through which it can prevent cell proliferation.
Mechanisms of Action:
- Enzyme Inhibition: The compound inhibits enzymes that modulate reactive oxygen species (ROS), leading to altered cellular metabolism.
- Cell Signaling Modulation: It affects various signaling pathways, resulting in changes in gene expression related to apoptosis and cell survival.
Research Applications
The compound's unique structure allows for diverse applications across various fields:
- Medicinal Chemistry: As a lead compound for developing new anticancer therapies.
- Biochemistry: For studying enzyme interactions and metabolic pathways.
- Pharmaceutical Industry: Potential use in drug formulation targeting specific diseases.
Comparison with Similar Compounds
When compared to related compounds such as 4-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pyrrolidine-2-carboxamide, the benzamide derivative exhibits distinct biological properties due to its unique functional group arrangement.
| Compound Name | IC50 (µg/mL) | Biological Activity |
|---|---|---|
| This compound | 1.61 | Anticancer |
| 4-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pyrrolidine-2-carboxamide | N/A | Anticancer |
Q & A
Q. What are the recommended synthetic routes for 3-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by sulfonylation and benzamide coupling. For example:
- Step 1 : Prepare the thiazole intermediate via cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 80°C).
- Step 2 : Sulfonylation using 4-nitrobenzenesulfonyl chloride in pyridine or DMF at 0–25°C.
- Step 3 : Coupling with 3-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) . Reaction progress is monitored via TLC, and purification involves column chromatography or recrystallization.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity.
- IR spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, nitro N=O at ~1520 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) to resolve 3D structure and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
Q. What are the compound’s key physicochemical properties?
- Molecular formula : C₁₆H₁₀N₄O₇S₂ (calculated using PubChem tools).
- Solubility : Limited in polar solvents (e.g., water) but soluble in DMSO or DMF.
- Thermal stability : Assessed via TGA/DSC, with decomposition temperatures >200°C under inert atmospheres .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Use SHELX programs (e.g., SHELXL) for structure refinement. Key steps:
- Collect high-resolution diffraction data (≤1.0 Å) to resolve nitro and sulfonyl group orientations.
- Analyze hydrogen-bonding networks (e.g., N–H⋯N/O interactions) to explain packing motifs.
- Compare experimental data with DFT-optimized structures to validate torsional angles .
Q. What strategies address contradictory biological activity data across studies?
- Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, serum content).
- Off-target profiling : Use kinase panels or proteome-wide screens to identify non-specific binding.
- Structural analogs : Synthesize derivatives with modified nitro/sulfonyl groups to isolate pharmacophores (e.g., replace 4-nitrophenyl with 4-fluorophenyl) .
Q. How to design SAR studies for optimizing antimicrobial activity?
- Variation of substituents : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate electron density.
- Bioisosteric replacements : Substitute the thiazole ring with oxadiazole or triazole to assess ring flexibility.
- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with cytotoxicity controls (e.g., HEK293 cells) .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock4 or Schrödinger Suite to model interactions with enzymes (e.g., DHFR, β-lactamases).
- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability.
- Free-energy calculations : Apply MM-PBSA/GBSA to quantify binding affinities and identify critical residues .
Methodological Notes
- Crystallization challenges : Optimize solvent mixtures (e.g., CH₃OH/CHCl₃) and slow evaporation for diffraction-quality crystals.
- Assay interference : Pre-screen for nitroreductase activity in cell lysates to avoid false positives in cytotoxicity studies.
- Data reproducibility : Validate synthetic batches using orthogonal techniques (e.g., HPLC vs. NMR) to ensure purity >95%.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
